molecular formula C19H21IN2O2 B283165 (2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile

(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile

Cat. No. B283165
M. Wt: 436.3 g/mol
InChI Key: UHVWFHRRXBBJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is commonly referred to as EIPA, and it is a potent inhibitor of the Na+/H+ exchanger (NHE), which is involved in the regulation of intracellular pH and cell volume.

Mechanism of Action

EIPA inhibits the activity of (2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile by binding to its intracellular domain and preventing the transport of protons out of the cell. This results in the accumulation of protons and a decrease in intracellular pH, leading to the disruption of various cellular processes, including cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
EIPA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and disruption of the pH regulation mechanism. It has also been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using EIPA in lab experiments is its specificity for (2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile inhibition, which allows for the selective targeting of cancer cells. However, one of the limitations is its potential cytotoxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on EIPA, including the optimization of its synthesis method, the development of more potent analogs, and the investigation of its potential use in combination therapy with other chemotherapeutic agents. Additionally, the use of EIPA in other disease models, such as cardiovascular and neurological diseases, should also be explored.

Synthesis Methods

The synthesis of EIPA involves the reaction of 2-ethoxy-6-iodo-4-nitrophenol with 2-phenylethylamine in the presence of palladium on carbon catalyst and hydrogen gas. The resulting intermediate is then reacted with acetonitrile to produce EIPA. This method has been optimized to yield high purity EIPA with good yields.

Scientific Research Applications

EIPA has been extensively studied for its potential applications in medicine and drug development. It has been shown to have a potent inhibitory effect on (2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile, which is involved in various physiological processes, including cell proliferation, migration, and apoptosis. Therefore, EIPA has been studied for its potential use in cancer treatment, where it can inhibit the growth and metastasis of cancer cells by disrupting the pH regulation mechanism.

properties

Molecular Formula

C19H21IN2O2

Molecular Weight

436.3 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C19H21IN2O2/c1-2-23-18-13-16(12-17(20)19(18)24-11-9-21)14-22-10-8-15-6-4-3-5-7-15/h3-7,12-13,22H,2,8,10-11,14H2,1H3

InChI Key

UHVWFHRRXBBJRV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)I)OCC#N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)I)OCC#N

Origin of Product

United States

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